3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate
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Overview
Description
3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound is notable for its unique structure, which includes multiple oxygen atoms and a tin center, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate typically involves the reaction of organotin precursors with appropriate organic ligands under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the organotin precursor is reacted with the organic ligands in a controlled environment. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic ligands attached to the tin center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tin oxides, while substitution reactions may produce new organotin compounds with different organic ligands .
Scientific Research Applications
3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound may interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications in catalysis and materials science.
Dibutyltin dichloride: Used in similar catalytic applications and has comparable reactivity.
Triphenyltin hydroxide: Known for its biological activity and used in agricultural applications.
Uniqueness
3-Methoxybutyl (Z,Z)-12,12-dibutyl-3-methyl-7,10,14-trioxo-2,6,11,13-tetraoxa-12-stannaheptadeca-8,15-dien-17-oate is unique due to its complex structure, which includes multiple oxygen atoms and a tin center. This structure provides it with unique reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
85665-63-0 |
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Molecular Formula |
C26H44O10Sn |
Molecular Weight |
635.3 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-(3-methoxybutoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(3-methoxybutyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C9H14O5.2C4H9.Sn/c2*1-7(13-2)5-6-14-9(12)4-3-8(10)11;2*1-3-4-2;/h2*3-4,7H,5-6H2,1-2H3,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |
InChI Key |
GUTCPQVLAHNWCI-VGKOASNMSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)OCCC(OC)C)(OC(=O)/C=C\C(=O)OCCC(OC)C)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC(C)OC)OC(=O)C=CC(=O)OCCC(C)OC |
Origin of Product |
United States |
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